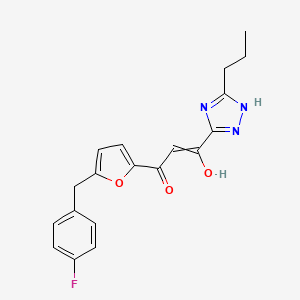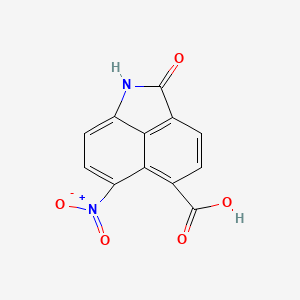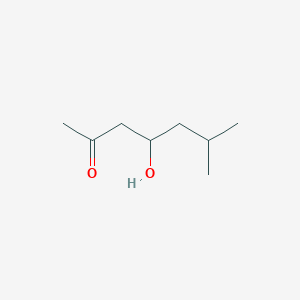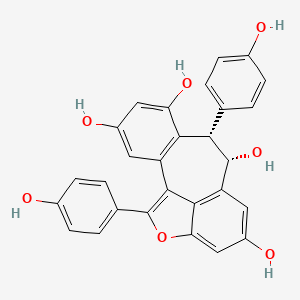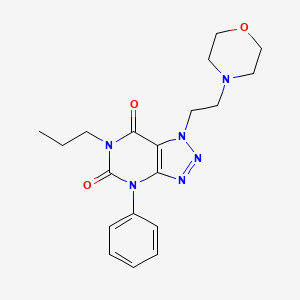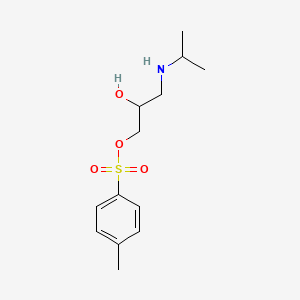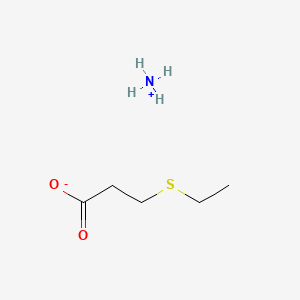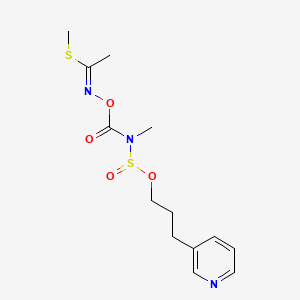
Acetamide, N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of piperazine and acetamide groups, along with brominated dimethylphenoxy moieties. It is commonly used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the acetamide groups. The brominated dimethylphenoxy groups are then attached through a series of nucleophilic substitution reactions. The final product is obtained by purifying the compound through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, piperazine derivatives, and brominated phenoxy compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups.
Piperazine derivatives: Compounds containing piperazine moieties.
Brominated phenoxy compounds: Compounds with brominated phenoxy groups.
Uniqueness
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride is unique due to its specific combination of functional groups and its versatile reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
86746-10-3 |
|---|---|
Formule moléculaire |
C30H44Br2Cl2N4O4 |
Poids moléculaire |
755.4 g/mol |
Nom IUPAC |
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-[4-[3-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C30H42Br2N4O4.2ClH/c1-21-15-25(16-22(2)29(21)31)39-19-27(37)33-7-5-9-35-11-13-36(14-12-35)10-6-8-34-28(38)20-40-26-17-23(3)30(32)24(4)18-26;;/h15-18H,5-14,19-20H2,1-4H3,(H,33,37)(H,34,38);2*1H |
Clé InChI |
MHNOVOGRRWPSFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCN2CCN(CC2)CCCNC(=O)COC3=CC(=C(C(=C3)C)Br)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



